Balanced Cholinesterase Inhibition Profile vs. Canadine's Potent AChE Selectivity
In a head-to-head comparison of Corydalis cava alkaloids, (+)-canadaline demonstrated a balanced inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. This contrasts with (+)-canadine, which was the most potent AChE inhibitor but was considered inactive against BuChE (IC50 > 100 µM).
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | AChE: 20.1 ± 1.1 µM; BuChE: 85.2 ± 3.2 µM |
| Comparator Or Baseline | (+)-Canadine: AChE IC50 = 12.4 ± 0.9 µM; BuChE IC50 > 100 µM (inactive) |
| Quantified Difference | AChE: canadine is 1.6x more potent. BuChE: canadaline is active while canadine is inactive. |
| Conditions | In vitro enzyme assay using human blood AChE (HuAChE) and human plasma BuChE (HuBuChE). |
Why This Matters
Canadaline's dual inhibition of AChE and BuChE offers a different therapeutic profile compared to the highly selective AChE inhibition of canadine, which may be preferred for applications where broader cholinergic modulation is desired.
- [1] Chlebek, J., et al. (2011). Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava (Fumariaceae). Natural Product Communications, 6(5), 607-610. View Source
